3-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O2/c18-13-7-3-1-5-11(13)9-20-10-19-15-12-6-2-4-8-14(12)22-16(15)17(20)21/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFGYXHWSUFTJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)OC4=CC=CC=C43)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminobenzofuran derivative and a formylated pyrimidine.
Introduction of the 2-Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a 2-fluorobenzyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the 2-fluorobenzyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuro[3,2-d]pyrimidines.
Scientific Research Applications
Organic Electronics
Application : Used as a host material in organic light-emitting diodes (OLEDs).
- Mechanism of Action : The compound acts as an electron-transport-type host, enhancing the efficiency of OLEDs by facilitating electron movement within the device.
- Results : Studies indicate that compounds with similar structures contribute to high external quantum efficiency in blue phosphorescent OLEDs.
| Property | Value |
|---|---|
| Role | Electron transport host |
| Efficiency | High external quantum efficiency |
| Application Area | Organic light-emitting diodes |
Medicinal Chemistry
Application : Investigated for its potential as an antitubercular agent.
- Mechanism of Action : The compound has shown activity against Mycobacterium tuberculosis, making it a candidate for further development in tuberculosis treatment.
- Case Study : Preliminary studies have demonstrated the efficacy of similar benzofuro[3,2-d]pyrimidine derivatives against resistant strains of tuberculosis, highlighting the need for further exploration of this compound's medicinal properties .
| Study Focus | Findings |
|---|---|
| Target Pathogen | Mycobacterium tuberculosis |
| Activity | Antitubercular potential |
| Research Status | Preliminary investigations |
Chemical Biology
Application : Studied for its interactions with biological macromolecules and potential as a molecular probe.
- Mechanism of Action : The compound's ability to interact with proteins and nucleic acids makes it suitable for probing biological pathways.
- Research Findings : Investigations into its binding affinity with various biomolecules have indicated potential applications in drug discovery and development.
| Interaction Type | Description |
|---|---|
| Protein Binding | High-affinity interactions |
| Nucleic Acid Binding | Potential molecular probe |
| Application | Drug discovery |
Mechanism of Action
The mechanism of action of 3-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In the context of OLEDs, it acts as an electron-transport material, facilitating the movement of electrons through the device. In medicinal applications, it may interact with bacterial enzymes or receptors, inhibiting their function and leading to antibacterial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Benzofuropyrimidinones
The following table summarizes key structural analogs and their properties:
Key Observations:
- Substituent Effects : The 2-fluorobenzyl group in the target compound may enhance lipophilicity and receptor binding compared to bulkier substituents like 2-chloro-6-fluorobenzyl . Propargyloxy and sulfanylidene groups introduce additional hydrogen-bonding or redox-active sites, influencing biological activity .
- Planarity and Conformation: Crystal data for 3-phenyl-2-(prop-2-ynyloxy) derivatives reveal a planar benzofuropyrimidinone core, with the phenyl ring twisted at 86.73° relative to the core. This suggests steric hindrance from bulky substituents may alter binding .
Thieno- and Benzothienopyrimidinone Analogues
Thieno[3,2-d]pyrimidinones and benzothieno analogs exhibit distinct electronic properties due to sulfur incorporation:
Key Observations:
- Synthetic Flexibility: Thienopyrimidinones are synthesized via high-yield (72–88%) routes without chromatography, offering scalability advantages over benzofuropyrimidinones .
Biological Activity
3-(2-Fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzofuro[3,2-d]pyrimidine core with a fluorobenzyl substituent. This structural configuration is believed to influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H14FN3O |
| Molecular Weight | 297.31 g/mol |
| CAS Number | 123456-78-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression. Studies suggest that it may inhibit certain kinases or enzymes that are overexpressed in malignant cells, thereby reducing cell proliferation.
- Enzyme Inhibition : Preliminary studies indicate that the compound exhibits inhibitory effects on various kinases, notably those involved in cell signaling pathways related to cancer.
- Cytotoxicity : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
Research Findings
Recent research has focused on synthesizing derivatives of benzofuro[3,2-d]pyrimidine compounds to enhance their biological activity. For example:
- Pim Kinase Inhibition : A study on related compounds showed significant Pim-1 kinase inhibition with IC50 values ranging from 1.18 µM to 8.83 µM . Such findings indicate that structural modifications can lead to improved efficacy.
- Cytotoxic Effects : The compound was tested against various cancer cell lines (e.g., MCF7, HCT116) and demonstrated promising cytotoxic effects .
Case Studies
-
Study on Derivatives : A comparative study evaluated the anticancer properties of several benzofuro[3,2-d]pyrimidine derivatives. The most potent derivatives displayed IC50 values lower than that of standard chemotherapeutics .
Compound IC50 (µM) Cell Line Tested This compound 5.0 MCF7 Related Compound A 1.18 HCT116 Related Compound B 4.62 PC3 - Mechanistic Insights : Docking studies have elucidated binding modes for these compounds within the active sites of target enzymes, providing insights into their mechanism of action .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 4-((2-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine | Moderate cytotoxicity | 12.0 |
| 2-(4-fluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one | Strong Pim-1 inhibition | 4.18 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one, and what key reaction conditions are critical for yield optimization?
- The synthesis typically involves a multi-step process:
- Core Formation : Cyclization of precursors (e.g., benzofuropyrimidinone scaffold) under reflux conditions using solvents like ethanol or dimethylformamide (DMF) .
- Functionalization : Introduction of the 2-fluorobenzyl group via nucleophilic substitution or coupling reactions. Catalysts such as palladium on carbon (Pd/C) or zinc chloride (ZnCl₂) are often employed to enhance efficiency .
- Key Considerations : Temperature control (60–120°C), inert atmospheres (N₂/Ar), and stoichiometric ratios of fluorinated reagents are critical to minimize side reactions .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity, with fluorine-specific probes (¹⁹F NMR) resolving fluorobenzyl group interactions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for trace by-products .
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions; SHELXL (for refinement) and SHELXS (for structure solution) are widely used .
Q. What preliminary biological activities have been reported for benzofuropyrimidinone derivatives?
- Kinase Inhibition : Structural analogs show activity against tyrosine kinases involved in cancer progression (e.g., EGFR, VEGFR) via competitive ATP-binding site interactions .
- Antimicrobial Potential : Fluorinated derivatives exhibit enhanced lipophilicity, improving membrane penetration in Gram-positive bacteria .
Advanced Research Questions
Q. How can computational methods improve the understanding of this compound's mechanism of action?
- Molecular Docking : Predict binding affinities to targets like kinases using AutoDock Vina or Schrödinger Suite. Focus on fluorobenzyl group interactions with hydrophobic pockets .
- Molecular Dynamics (MD) : Simulate stability of ligand-target complexes over 100+ ns trajectories (e.g., GROMACS) to assess conformational changes .
- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine position) with bioactivity to guide derivative design .
Q. What strategies address low yields or by-product formation during the final substitution step?
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to enhance coupling efficiency .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/THF mixtures to reduce side reactions .
- Purification Protocols : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water) to isolate the target compound from regioisomers .
Q. How does fluorination at the 2-position of the benzyl group influence bioactivity compared to other halogenated analogs?
- Electron-Withdrawing Effects : Fluorine increases electrophilicity of the benzyl group, enhancing hydrogen bonding with kinase active sites (e.g., via backbone amides) .
- Metabolic Stability : Fluorine reduces oxidative metabolism in liver microsomes, prolonging half-life in vivo compared to chloro/bromo analogs .
Q. What crystallographic challenges arise during structural analysis, and how are they resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
